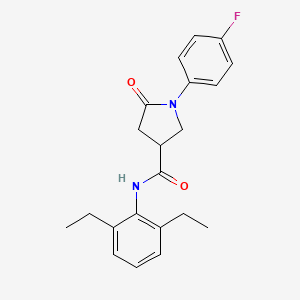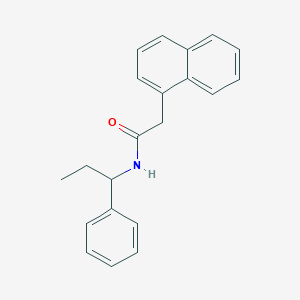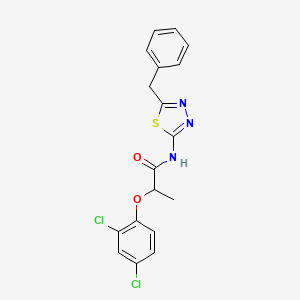![molecular formula C20H26N2O4S B4088918 N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4088918.png)
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide
Übersicht
Beschreibung
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide, also known as BAY 41-2272, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been implicated in the treatment of a variety of diseases, including cardiovascular and pulmonary disorders.
Wirkmechanismus
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 exerts its effects by stimulating the activity of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation and vasodilation. By increasing cGMP levels, this compound 41-2272 can promote vasodilation and improve blood flow, which has important implications for the treatment of cardiovascular and pulmonary disorders.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including the stimulation of sGC activity, the promotion of vasodilation, and the inhibition of platelet aggregation. These effects have important implications for the treatment of a variety of diseases, including pulmonary arterial hypertension, heart failure, and erectile dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 for laboratory experiments is its specificity for sGC stimulation. This allows researchers to study the effects of sGC activation in a controlled manner, without the confounding effects of other signaling pathways. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272. One area of interest is the development of more potent and selective sGC stimulators, which could have important implications for the treatment of cardiovascular and pulmonary disorders. Another potential direction is the investigation of the effects of this compound 41-2272 in combination with other therapeutic agents, which could lead to synergistic effects and improved treatment outcomes. Finally, further research is needed to better understand the long-term safety and efficacy of this compound 41-2272 in human subjects, particularly with respect to its potential for cardiovascular and pulmonary toxicity.
Wissenschaftliche Forschungsanwendungen
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 has been the subject of extensive scientific research, with a particular focus on its potential therapeutic applications. Studies have shown that this compound 41-2272 can stimulate sGC activity, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This mechanism of action has been implicated in the treatment of a variety of diseases, including pulmonary arterial hypertension, heart failure, and erectile dysfunction.
Eigenschaften
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-16(2)22-27(24,25)19-13-11-17(12-14-19)21-20(23)10-7-15-26-18-8-5-4-6-9-18/h4-6,8-9,11-14,16,22H,3,7,10,15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBVMWOKLPQJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinamine](/img/structure/B4088837.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088845.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B4088859.png)
![N-(4-methoxybenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4088861.png)
![3,5-dichloro-2-methoxy-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4088890.png)
![7-(3-bromophenyl)-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088891.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4088901.png)
![N-butyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4088903.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4088926.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4088931.png)



